cyclic ADP-ribose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

cADPR as a Second Messenger:

cADPR acts as a second messenger in cells, relaying signals from the cell surface to the interior. It is synthesized from nicotinamide adenine dinucleotide (NAD+) by ADP-ribosyl cyclases . Once formed, cADPR binds to specific receptors on the endoplasmic reticulum (ER), the primary calcium storage organelle in the cell, triggering the release of calcium ions (Ca2+) into the cytoplasm . This increase in cytosolic Ca2+ plays a crucial role in various cellular processes, including:

Muscle contraction

In muscle cells, cADPR-mediated Ca2+ release is essential for muscle fiber contraction .

Neurotransmission

In neurons, cADPR regulates neurotransmitter release and synaptic plasticity, which is the ability of synapses to change their strength over time .

Cell signaling

cADPR is involved in various other signaling pathways, including cell proliferation, differentiation, and cell death .

cADPR in Disease Research:

Due to its involvement in various cellular processes, cADPR is being investigated in the context of several diseases.

Neurodegenerative Diseases

Abnormal cADPR signaling has been implicated in the progression of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease .

Cancer

Studies suggest that cADPR might play a role in cancer cell proliferation and survival, making it a potential target for cancer therapies .

Cardiovascular Diseases

cADPR signaling is involved in regulating heart function and blood vessel constriction. Understanding cADPR's role in these processes could lead to new therapeutic strategies for cardiovascular diseases .

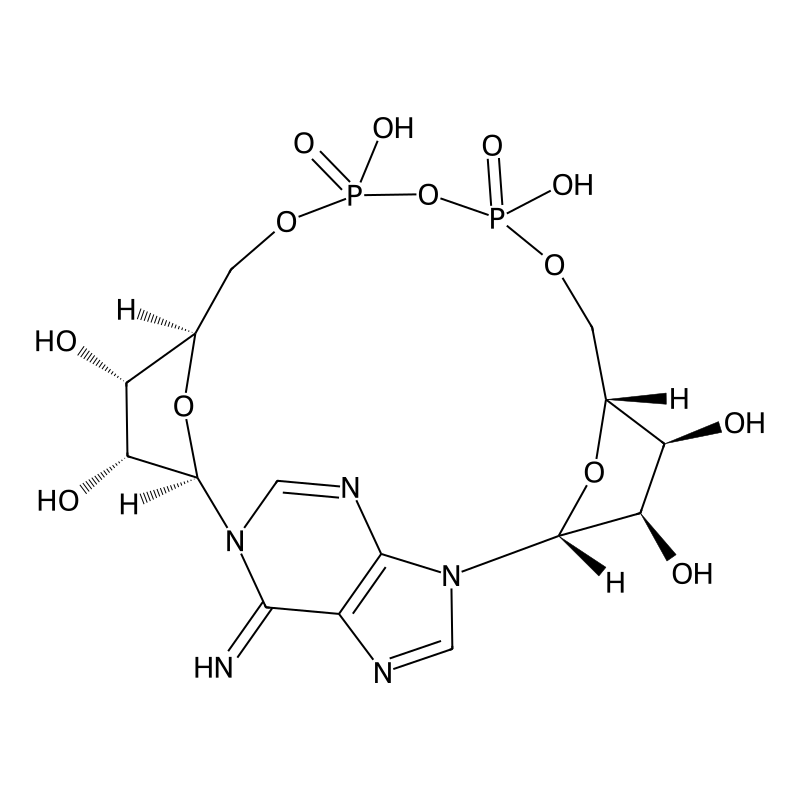

Cyclic adenosine diphosphate ribose is a significant intracellular signaling molecule involved in calcium signaling pathways. It is synthesized from nicotinamide adenine dinucleotide by the enzyme ADP-ribosyl cyclase, leading to the release of calcium ions from cellular stores. The structure of cyclic adenosine diphosphate ribose consists of an 18-membered ring formed by the cyclization of two ribose sugars and an adenine moiety, which plays a crucial role in its biological activity .

cADPR acts as a second messenger for calcium signaling. It primarily targets the endoplasmic reticulum (ER), a cellular storehouse for calcium. Here's how it works:

- Binding to Ryanodine Receptors: cADPR binds to ryanodine receptors (RyRs) on the ER membrane, inducing a conformational change [].

- Calcium Release: This conformational change triggers the opening of RyR channels, leading to the release of calcium from the ER into the cytoplasm [].

- Cellular Activation: Increased cytosolic calcium levels activate various downstream signaling pathways involved in muscle contraction, neurotransmission, and other cellular processes [].

Cyclic adenosine diphosphate ribose is primarily produced through the hydrolysis of nicotinamide adenine dinucleotide. The reaction involves the cyclization of adenosine diphosphate ribose, facilitated by ADP-ribosyl cyclase, resulting in the formation of cyclic adenosine diphosphate ribose and releasing nicotinamide as a byproduct. This enzymatic reaction can occur at different sites on the purine ring, leading to various isomers such as 2'-cyclic adenosine diphosphate ribose and 3'-cyclic adenosine diphosphate ribose .

Cyclic adenosine diphosphate ribose acts as a second messenger in various biological processes, particularly in calcium signaling. It mobilizes calcium ions from the endoplasmic reticulum, influencing numerous physiological functions such as muscle contraction, neurotransmitter release, and cell proliferation. Additionally, specific isomers of cyclic adenosine diphosphate ribose have been identified to play roles in immune responses and plant defense mechanisms against pathogens .

The synthesis of cyclic adenosine diphosphate ribose can be achieved through several methods:

- Enzymatic Synthesis: The most common method involves using ADP-ribosyl cyclase to convert nicotinamide adenine dinucleotide into cyclic adenosine diphosphate ribose.

- Chemical Synthesis: Chemical approaches can also yield cyclic adenosine diphosphate ribose through various organic synthesis techniques.

- Isomer Production: Different isomers can be synthesized by manipulating the conditions under which the cyclization occurs, such as varying enzyme concentrations or using specific substrates .

Cyclic adenosine diphosphate ribose has several applications in research and medicine:

- Calcium Signaling Research: It serves as a key molecule for studying calcium signaling pathways in various cell types.

- Pharmacological Targets: Due to its role in cellular signaling, it is being investigated as a potential target for drug development aimed at treating diseases related to calcium dysregulation.

- Plant Immunity Studies: Its involvement in plant defense mechanisms makes it a subject of interest in agricultural research .

Research has shown that cyclic adenosine diphosphate ribose interacts with various proteins and receptors involved in calcium signaling. These interactions are crucial for mediating its effects on cellular processes. For instance, cyclic adenosine diphosphate ribose binds to ryanodine receptors on the endoplasmic reticulum, facilitating calcium release into the cytoplasm. Additionally, studies have highlighted its role in modulating immune responses through interactions with Toll/interleukin-1 receptor domains .

Cyclic adenosine diphosphate ribose shares structural and functional similarities with several other compounds involved in cellular signaling. Here are some notable comparisons:

| Compound | Structure Type | Key Functions | Uniqueness |

|---|---|---|---|

| Cyclic guanosine monophosphate | Monophosphate derivative | Mediates smooth muscle relaxation and neuronal signaling | Primarily involved in nitric oxide signaling |

| Nicotinic acid adenine dinucleotide phosphate | Dinucleotide phosphate derivative | Mobilizes calcium independently from cyclic adenosine diphosphate ribose | Unique calcium signaling pathway |

| Inositol trisphosphate | Phosphoinositide derivative | Involved in phospholipid signaling pathways | Functions through different receptor systems |

Cyclic adenosine diphosphate ribose is unique due to its specific role in calcium mobilization and its production from nicotinamide adenine dinucleotide, distinguishing it from other signaling molecules that may utilize different precursors or pathways .

The biochemical pathways involving cADPR represent a sophisticated network of enzymatic activities that regulate calcium homeostasis across diverse organisms. These pathways involve specialized enzymes capable of converting nicotinamide adenine dinucleotide (NAD+) into cADPR through cyclization reactions.

Enzymatic Synthesis

Cyclic ADP-ribose is predominantly derived from NAD+ through enzymatic cyclization. Unlike linear metabolites, the cyclic structure of cADPR enables specific calcium mobilization functions that distinguish it from other nucleotides.

ADP-Ribosyl Cyclase Activity

ADP-ribosyl cyclases represent a class of enzymes that catalyze the conversion of NAD+ into cADPR and nicotinamide. This reaction involves the formation of an 18-membered macrocyclic ring in cADPR through the elimination of nicotinamide. The first well-characterized ADP-ribosyl cyclase was isolated from the ovotestis of Aplysia californica, initially thought to be a classical NADase. However, detailed biochemical characterization revealed that this enzyme specifically catalyzes the cyclization of NAD+ to cADPR without producing ADP-ribose as a product.

The cyclization reaction proceeds through several steps:

- Binding of NAD+ to the enzyme active site

- Cleavage of the nicotinamide-ribose bond

- Intramolecular cyclization via the formation of a new N1-glycosidic bond

- Release of cADPR and nicotinamide

ADP-ribosyl cyclases can also use alternative substrates such as nicotinamide guanine dinucleotide (NGD+) to produce cyclic GDP-ribose (cGDPR), which has a structure similar to cADPR but with guanine replacing adenine. Interestingly, cGDPR is more stable than cADPR, showing 2.8 times more resistance to heat-induced hydrolysis. The ability of cyclases to produce fluorescent cGDPR provides a convenient method for monitoring enzymatic activity in various tissues and extracts.

Additionally, these enzymes have been found to catalyze the synthesis of nicotinic acid adenine dinucleotide phosphate (NAADP+) through a base-exchange reaction when nicotinic acid is available. This transglycosidation reaction represents an important alternative pathway for these versatile enzymes.

CD38 Family Enzymes: Bifunctional Roles in Synthesis/Hydrolysis

CD38, initially identified as a differentiation antigen on B lymphocytes, has emerged as a principal mammalian enzyme involved in cADPR metabolism. Unlike the Aplysia cyclase, CD38 exhibits bifunctional enzymatic activity, catalyzing both the formation of cADPR from NAD+ and its subsequent hydrolysis to ADP-ribose.

The bifunctional nature of CD38 makes it a key regulator of cADPR levels in mammalian systems. The overall reaction catalyzed by CD38 results in the formation of ADP-ribose and nicotinamide from NAD+, which is identical to that catalyzed by classical NADases. This dual functionality has historically complicated the detection and characterization of CD38's cyclase activity.

CD38 is a 300-amino-acid transmembrane protein expressing in various tissues and cells, including pancreatic β-cells. Its structure consists of a small intracellular domain, a transmembrane region, and a large extracellular catalytic domain. The orientation of CD38 in the plasma membrane, with its catalytic domain facing the extracellular space, creates a topological paradox since its substrate (NAD+) and product (cADPR) are predominantly intracellular signaling molecules.

The human CD38 extracellular domain has been crystallized, and its structure has been determined to 1.9 Å resolution, revealing important insights about its catalytic mechanism. Two key residues within the active site have been identified as critical for controlling the multifunctionality of CD38, allowing it to switch between cyclization and hydrolysis activities.

Table 1: Comparison of properties between ADP-ribosyl cyclase (ADPRC) and CD38

| Property | Aplysia ADPRC | Human CD38 |

|---|---|---|

| Molecular weight | ~29 kDa | ~45 kDa |

| Primary activity | Cyclization of NAD+ to cADPR | Hydrolysis of NAD+ to ADPR |

| Secondary activity | Minimal hydrolysis | Cyclization of NAD+ to cADPR |

| Localization | Soluble (Aplysia) | Transmembrane |

| Cyclization:hydrolysis ratio | >90% cyclization | <10% cyclization |

| Critical residue for cyclization | Phe-174 | Thr-221 |

| Effect of DTT (10 mM) | No inhibition | Inhibits activity |

SARM1 and TIR Domain Proteins: NAD⁺ Cleavage to cADPR

In recent years, Sterile Alpha and TIR Motif containing 1 (SARM1) has been identified as another important enzyme capable of producing cADPR from NAD+. SARM1 is primarily known for its role in axon degeneration following nerve injury and in neurodegenerative diseases. Its enzymatic activity as a NAD+ hydrolase has been linked to its pro-degenerative function in neurons.

SARM1 exists in an inactive form under normal conditions and becomes activated following nerve injury or in response to specific metabolic signals. When activated, SARM1 cleaves NAD+ to produce cADPR and nicotinamide. This activity depletes cellular NAD+ levels and generates cADPR, which can trigger calcium mobilization, ultimately leading to axon degeneration.

The production of cADPR by SARM1 has been established as a reliable biomarker of SARM1 activation in neurons. Following nerve injury, there is a rapid and large increase in cADPR levels in sciatic and optic nerves, proportional to SARM1 gene dosage. This suggests that SARM1 activity is the prime regulator of cADPR levels in these tissues.

Interestingly, SARM1 is activated by nicotinamide mononucleotide (NMN), and this activation is blocked by elevated NAD+ levels. This metabolic regulation represents an important control mechanism for SARM1-dependent cADPR production.

Additionally, TIR domains from plants and bacteria have been found to produce distinct isomers of cADPR. While some TIR domains predominantly produce 2′cADPR, others produce 3′cADPR. For example, the plant TIR effector protein HopAM1 produces 3′cADPR, whereas the bacterial TIR domain AbTIR produces 2′cADPR. These different isomers appear to have distinct signaling properties and biological activities.

Structural Determinants of Cyclization: Crystallographic Insights

Crystallographic studies have provided valuable insights into the structural basis for the cyclization reaction catalyzed by ADP-ribosyl cyclases and related enzymes. The crystal structures of both Aplysia ADPRC and human CD38 have been determined in complex with various substrates and products, revealing the molecular determinants of enzyme specificity and activity.

One of the critical findings from these structural studies is the identification of key residues that direct the folding of the substrate during the cyclization reaction. In the Aplysia cyclase, Phe-174 has been identified as a critical residue that favors the proper orientation of the substrate for cyclization. A point mutation of Phe-174 to glycine can transform ADPRC from a cyclase toward an NADase.

The equivalent residue in CD38, Thr-221, has been shown to disfavor the cyclizing folding of the substrate, resulting in NADase being the dominant activity in CD38. These findings provide a structural explanation for the functional differences between these evolutionarily related enzymes.

Furthermore, crystal structures of Aplysia cyclase complexed with substrate NGD+ and product cGDPR have offered additional insights into the cyclization mechanism. The enzyme appears to position the substrate in a specific conformation that facilitates the intramolecular attack needed for cyclization.

For synthetic cADPR analogues, it has been shown that after cyclization, there are two possible macrocyclic product conformers that may form, depending on whether cyclization occurs to the "right" or the "left" of the adenine base (as viewed along the H-8 → C-8 base axis). These conformers are distinct and cannot interconvert, suggesting that they would present different spatial layouts to potential binding sites.

![Figure 1: Crystal structure of human CD38 extracellular domain showing the active site with bound NAD+]

Biosynthetic Variations and Isomers

The biosynthesis of cADPR involves various isomeric forms that differ in their chemical structure and biological activity. These variations arise from the specific enzymatic mechanisms involved in their synthesis.

Canonical versus Non-canonical cADPR Isomers

While canonical cADPR features an N1-glycosidic bond between adenine and the "northern" ribose, several non-canonical isomers have been identified. These include 2′cADPR and 3′cADPR, which differ in the position of the glycosidic bond connecting the adenine base to the ribose.

Research has shown that plant and prokaryotic TIR domains generate distinct cyclic ADPR isomers. For example, AbTIR produces primarily 2′cADPR, while HopAM1 generates 3′cADPR. Interestingly, BdTIR produces both isomers, with 2′cADPR as the major product and 3′cADPR as a minor product. These isomers appear to have different biological activities and signaling properties.

The structural basis for these isomeric variations lies in the specific orientation of the substrate within the enzyme active site during the cyclization reaction. The precise positioning of the substrate determines which nitrogen atom of the adenine base will participate in the nucleophilic attack during cyclization, leading to different isomeric products.

Table 2: cADPR isomers and their enzymatic sources

| cADPR Isomer | Major Enzymatic Sources | Glycosidic Bond | Relative Stability |

|---|---|---|---|

| Canonical cADPR | Aplysia ADPRC, CD38 (minor) | N1-glycosidic | Moderate |

| 2′cADPR | AbTIR, BdTIR (major) | 2′-glycosidic | Higher than canonical |

| 3′cADPR | HopAM1, ThsB-Auto, BdTIR (minor) | 3′-glycosidic | Higher than canonical |

| N9-butyl-cIDPR | Synthetic | N9-glycosidic | Variable |

Cyclic GDP-Ribose and Other Nucleotide Variants

In addition to cADPR, ADP-ribosyl cyclases can produce other cyclic nucleotides such as cyclic GDP-ribose (cGDPR). When nicotinamide guanine dinucleotide (NGD+) is used as a substrate, both ADP-ribosyl cyclase and CD38, but not classical NADases, can cyclize NGD+ to produce cGDPR.

cGDPR has a structure similar to cADPR except with guanine replacing adenine. It exhibits greater stability compared to cADPR, showing 2.8 times more resistance to heat-induced hydrolysis. This enhanced stability makes cGDPR a useful tool for studying the enzymatic activities of ADP-ribosyl cyclases.

Spectroscopic analyses have shown that cGDPR is fluorescent and has an absorption spectrum different from both NGD+ and GDPR. This property provides a convenient way for monitoring the enzymatic formation of cGDPR and distinguishing CD38-like enzymes from degradative NADases.

The crystal structure of Aplysia cyclase complexed with substrate NGD+ and product cGDPR has been determined, providing insights into the cyclization mechanism for this alternative substrate.

CD38 as the Primary Hydrolytic Enzyme

CD38 represents the most extensively characterized enzyme responsible for cyclic adenosine diphosphate-ribose degradation in mammalian systems [1] [4]. This type II transmembrane glycoprotein functions as a bifunctional enzyme, catalyzing both the synthesis and hydrolysis of cyclic adenosine diphosphate-ribose through distinct active site mechanisms [4] [5]. The enzyme exhibits dual enzymatic activities: adenosine diphosphate-ribosyl cyclase activity for cyclic adenosine diphosphate-ribose formation from nicotinamide adenine dinucleotide, and cyclic adenosine diphosphate-ribose hydrolase activity for the conversion of cyclic adenosine diphosphate-ribose to adenosine diphosphate-ribose [8] [13].

Research has demonstrated that CD38 displays significantly higher nicotinamide adenine dinucleotide glycohydrolase activity compared to its adenosine diphosphate-ribosyl cyclase function, with over 97% of total enzymatic products being adenosine diphosphate-ribose rather than cyclic adenosine diphosphate-ribose [24]. The cyclic adenosine diphosphate-ribose hydrolase activity of CD38 proceeds through the cleavage of the N1-glycosidic bond, converting cyclic adenosine diphosphate-ribose stoichiometrically to adenosine diphosphate-ribose [8] [1].

Enzymatic Mechanism and Active Site Structure

The catalytic mechanism of CD38-mediated cyclic adenosine diphosphate-ribose hydrolysis involves specific amino acid residues within a unique active site pocket [19] [23]. Key catalytic residues include glutamate-226, which serves as the primary catalytic residue, with any modification rendering CD38 catalytically inactive [19]. The active site is further defined by serine-193, glutamate-146, tryptophan-125, arginine-127, tryptophan-189, and aspartate-155 [23].

Lysine-129 has been identified as the critical cyclic adenosine diphosphate-ribose binding site for hydrolysis, with cysteine-119 and cysteine-201 being essential for cyclic adenosine diphosphate-ribose hydrolase activity [4]. The hydrolysis reaction proceeds through a proposed enzyme-stabilized adenosine diphosphate-ribosyl oxocarbonium ion intermediate, designated as enzyme-cyclic adenosine diphosphate-ribose* [4].

Regulatory Mechanisms and Inhibition

Adenosine triphosphate serves as a competitive inhibitor of cyclic adenosine diphosphate-ribose hydrolysis by CD38, with millimolar concentrations (2-10 millimolar) effectively inhibiting the cyclic adenosine diphosphate-ribose hydrolase activity [4] [8] [10]. This inhibition results from competitive binding of adenosine triphosphate and cyclic adenosine diphosphate-ribose to the same binding site at lysine-129, leading to accumulation of cyclic adenosine diphosphate-ribose when adenosine triphosphate levels are elevated [4].

Calcium ions induce dramatic structural changes in CD38, resulting in closure of the active site pocket and subsequent enzymatic inhibition [23]. In the presence of calcium, tryptophan-125 moves approximately 5 Å into the active site, forming hydrophobic interactions with tryptophan-189 and effectively blocking substrate access to the catalytic site [23].

Related Enzymes in the CD38 Family

The CD38 family includes several related enzymes with cyclic adenosine diphosphate-ribose metabolizing activities [1] [2]. CD157 (BST-1), a glycosylphosphatidylinositol-anchored protein, shares structural and functional similarities with CD38, exhibiting both adenosine diphosphate-ribosyl cyclase and cyclic adenosine diphosphate-ribose hydrolase activities [1]. Additionally, the mollusc Aplysia adenosine diphosphate-ribosyl cyclase represents a specialized monofunctional enzyme with extremely high adenosine diphosphate-ribosyl cyclase activity and loose substrate specificity [7] [5].

Phosphoanhydride Bond Cleavage Mechanisms

Alternative Degradation Pathway

While the primary degradation pathway for cyclic adenosine diphosphate-ribose involves N1-glycosidic bond hydrolysis by CD38, an alternative degradation mechanism exists through phosphoanhydride bond cleavage [3] [21]. This pathway is catalyzed by adenosine diphosphate-ribose/cytidine diphosphate-alcohol diphosphatase (ADPRibase-Mn), which acts as a cyclic adenosine diphosphate-ribose phosphohydrolase, albeit with lower efficiency compared to its primary substrates [21] [22].

Enzymatic Characteristics of ADPRibase-Mn

Wild-type human ADPRibase-Mn exhibits broad substrate specificity, with optimal activity toward adenosine diphosphate-ribose (catalytic efficiency of 3.3-5.9 × 10^5 M^-1 s^-1) and cytidine diphosphate-alcohols (0.1-1.5 × 10^5 M^-1 s^-1) [21]. The enzyme demonstrates significantly lower efficiency for cyclic adenosine diphosphate-ribose phosphohydrolysis (4.0 × 10^3 M^-1 s^-1), representing approximately 100-fold lower catalytic efficiency compared to its preferred substrates [21].

The phosphoanhydride cleavage mechanism involves direct hydrolytic attack on the phosphate linkage between the two ribose moieties, resulting in the formation of adenosine monophosphate and ribose 5-phosphate [21]. This represents a fundamentally different degradation pathway compared to the N1-glycosidic bond cleavage catalyzed by CD38.

Engineered Enzymes with Enhanced Specificity

Targeted mutagenesis of ADPRibase-Mn has yielded variants with dramatically altered substrate specificity favoring cyclic adenosine diphosphate-ribose [3] [21]. The triple mutant phenylalanine-37-alanine + leucine-196-phenylalanine + cysteine-253-alanine exhibits enhanced cyclic adenosine diphosphate-ribose specificity, with cysteine-253 mutation being essential for cyclic adenosine diphosphate-ribose preference [3] [21].

Further optimization resulted in the quadruple mutant phenylalanine-37-alanine + leucine-196-phenylalanine + valine-252-alanine + cysteine-253-glycine, which displays remarkable specificity for cyclic adenosine diphosphate-ribose with catalytic efficiency 20-200-fold higher than for any other substrate [3] [22]. When tested in nucleotide mixtures, this engineered enzyme selectively depletes cyclic adenosine diphosphate-ribose while leaving other nucleotides unaltered [3].

Structural Basis for Specificity

Molecular docking models indicate that cysteine-253 acts as a steric constraint for cyclic adenosine diphosphate-ribose positioning within the active site of ADPRibase-Mn [21]. The proximity of this residue to the 'northern' ribose of cyclic adenosine diphosphate-ribose creates unfavorable interactions that hinder optimal substrate positioning [21]. Mutations that reduce the size of residue 253 (alanine to glycine) and residue 252 (valine to alanine) alleviate these steric constraints, allowing more efficient cyclic adenosine diphosphate-ribose binding and hydrolysis [21] [22].

Mechanistic Differences

The phosphoanhydride bond cleavage mechanism differs fundamentally from N1-glycosidic hydrolysis in several key aspects [18] [20]. Phosphoanhydride hydrolysis typically proceeds through a pentavalent phosphate intermediate via an SN2-like nucleophilic attack mechanism, resulting in inversion of stereochemistry at the phosphorus center [18]. The energy released during phosphoanhydride bond cleavage (approximately 30.5 kilojoules per mole) is significantly higher than that associated with glycosidic bond hydrolysis [20].

Isomer-Specific Degradation Pathways

Novel Cyclic Adenosine Diphosphate-Ribose Isomers

Recent discoveries have revealed the existence of distinct cyclic adenosine diphosphate-ribose isomers with unique structural characteristics and degradation pathways [14] [15] [16]. These isomers, designated as v-cyclic adenosine diphosphate-ribose (2'-cyclic adenosine diphosphate-ribose) and v2-cyclic adenosine diphosphate-ribose (3'-cyclic adenosine diphosphate-ribose), are produced by bacterial and plant Toll/interleukin-1 receptor domain proteins through nicotinamide adenine dinucleotide hydrolysis [14] [16].

Structural Characteristics of Isomers

The newly identified isomers differ fundamentally from canonical cyclic adenosine diphosphate-ribose in their cyclization chemistry [14] [15]. While canonical cyclic adenosine diphosphate-ribose contains an N1-glycosidic bond between the adenine base and the 'northern' ribose, both v-cyclic adenosine diphosphate-ribose and v2-cyclic adenosine diphosphate-ribose are cyclized through O-glycosidic bond formation between the ribose moieties in adenosine diphosphate-ribose [15] [16].

Specifically, v-cyclic adenosine diphosphate-ribose (2'-cyclic adenosine diphosphate-ribose) is formed through cyclization involving the 2'-hydroxyl group, while v2-cyclic adenosine diphosphate-ribose (3'-cyclic adenosine diphosphate-ribose) involves the 3'-hydroxyl group in the cyclization process [14] [15]. Nuclear magnetic resonance analysis confirms that both isomers retain the β-configuration of the anomeric carbon, similar to nicotinamide adenine dinucleotide, with coupling constants of approximately 5.0 Hz for v-cyclic adenosine diphosphate-ribose and 4.4 Hz for v2-cyclic adenosine diphosphate-ribose [15].

Isomer-Specific Degrading Enzymes

The degradation pathways for these cyclic adenosine diphosphate-ribose isomers involve distinct enzymatic systems compared to canonical cyclic adenosine diphosphate-ribose [14] [16]. Toll/interleukin-1 receptor domain proteins serve as the primary enzymes responsible for both synthesis and degradation of these isomers [14]. The degradation mechanism involves hydrolysis of the O-glycosidic bonds rather than the N1-glycosidic bond characteristic of canonical cyclic adenosine diphosphate-ribose degradation [15] [16].

For 3'-cyclic adenosine diphosphate-ribose, specific effector proteins from the bacterial antiphage defense system termed Thoeris, particularly ThsA effectors, demonstrate specialized degradative activity [14] [16]. These enzymes exhibit selectivity for the 3'-cyclic adenosine diphosphate-ribose isomer and play crucial roles in bacterial antiviral defense mechanisms [14].

Comparative Stability and Degradation Kinetics

The O-glycosidic bond-containing isomers demonstrate enhanced stability compared to canonical cyclic adenosine diphosphate-ribose [15] [17]. Canonical cyclic adenosine diphosphate-ribose possesses a labile N1-glycosidic bond that undergoes facile hydrolysis in aqueous solutions and under physiological conditions to form the inactive adenosine diphosphate-ribose [17]. In contrast, the 2'- and 3'-cyclic adenosine diphosphate-ribose isomers exhibit greater resistance to non-enzymatic hydrolysis due to the increased stability of their O-glycosidic linkages [15].

Biological Significance of Isomer-Specific Degradation

The degradation of 3'-cyclic adenosine diphosphate-ribose by ThsA effector proteins represents a critical component of bacterial antiphage defense systems [14] [16]. This isomer functions as an activator of ThsA effector proteins and serves as a suppressor of plant immunity when produced by bacterial effectors such as HopAM1 [14]. The specific degradation pathways for these isomers highlight the evolution of specialized enzymatic systems for distinct cyclic adenosine diphosphate-ribose variants in prokaryotic and plant systems [16].

Data Tables

Table 1: Enzyme Characteristics for Cyclic Adenosine Diphosphate-Ribose Degradation

| Enzyme | Primary Function | Catalytic Efficiency | Substrate Specificity | Key Residues | Bond Cleaved |

|---|---|---|---|---|---|

| CD38 (nicotinamide adenine dinucleotide glycohydrolase) | Nicotinamide adenine dinucleotide hydrolysis to adenosine diphosphate-ribose | >1000× higher than cyclase | Nicotinamide adenine dinucleotide >> cyclic adenosine diphosphate-ribose | Glutamate-226, Tryptophan-125, Tryptophan-189 | N1-glycosidic |

| CD38 (cyclic adenosine diphosphate-ribose hydrolase) | Cyclic adenosine diphosphate-ribose hydrolysis to adenosine diphosphate-ribose | Inhibited by adenosine triphosphate (2-10 millimolar) | Cyclic adenosine diphosphate-ribose only | Lysine-129, Cysteine-119, Cysteine-201 | N1-glycosidic |

| ADPRibase-Mn (wild-type) | Adenosine diphosphate-ribose phosphohydrolysis | 4.0 × 10³ M⁻¹ s⁻¹ | Adenosine diphosphate-ribose > cyclic adenosine diphosphate-ribose | Phenylalanine-37, Leucine-196, Cysteine-253 | Phosphoanhydride |

| ADPRibase-Mn (engineered) | Specific cyclic adenosine diphosphate-ribose phosphohydrolysis | 20-200× higher than other substrates | Cyclic adenosine diphosphate-ribose >> all others | Phenylalanine-37-alanine, Leucine-196-phenylalanine, Valine-252-alanine, Cysteine-253-glycine | Phosphoanhydride |

Table 2: Isomer-Specific Degradation Pathways

| Cyclic Adenosine Diphosphate-Ribose Isomer | Cyclization Site | Primary Degrading Enzyme | Degradation Mechanism | Stability | Biological Function |

|---|---|---|---|---|---|

| Canonical cyclic adenosine diphosphate-ribose (1''→N1) | N1-ribose glycosidic bond | CD38, ADPRibase-Mn | N1-glycosidic bond hydrolysis | Labile in aqueous solution | Calcium signaling, ryanodine receptor activation |

| 2'-cyclic adenosine diphosphate-ribose (v-cyclic adenosine diphosphate-ribose) | 2'-hydroxyl to ribose O-glycosidic | Toll/interleukin-1 receptor domain proteins | O-glycosidic bond hydrolysis | More stable than canonical | Bacterial signaling |

| 3'-cyclic adenosine diphosphate-ribose (v2-cyclic adenosine diphosphate-ribose) | 3'-hydroxyl to ribose O-glycosidic | Toll/interleukin-1 receptor domain proteins, ThsA effectors | O-glycosidic bond hydrolysis | More stable than canonical | Antiviral defense, plant immunity suppression |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant